methyl 3-methylpyridine-2-carboxylate;hydrochloride
Description
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a pyridine derivative characterized by a methyl ester at position 2 and a methyl substituent at position 3 of the pyridine ring, with a hydrochloride salt form. Key properties include:
- CAS Number: 1373029-27-6
- Molecular Formula: C₈H₁₀ClNO₂
- Purity: ≥96% (as per commercial sources) .
Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNCJBYBHZNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373029-27-6 | |
| Record name | 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylpyridine-2-carboxylate hydrochloride can be synthesized through several methods. One common method involves the esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride often involves continuous flow processes. These processes offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methylpyridine-2-carboxylic acid.
Reduction: 3-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, particularly those involving heterocyclic compounds.
- Reactions :
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : Participates in nucleophilic substitution reactions.
Biological Applications
- Enzyme Studies : Used in research involving enzyme mechanisms, particularly as a ligand in coordination chemistry.
- Pharmaceutical Intermediates : Acts as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
Industrial Applications
- Agrochemicals Production : Utilized in the synthesis of agrochemicals, including insecticides and herbicides.
- Materials Science : Employed in developing advanced materials due to its unique chemical properties.
Case Studies
| Application Area | Case Study Example | Findings |
|---|---|---|
| Organic Chemistry | Synthesis of novel pyridine derivatives | Demonstrated the versatility of methyl 3-methylpyridine-2-carboxylate as a precursor. |
| Pharmacology | Development of neurological agents | Showed potential as an intermediate for drugs targeting cognitive functions. |
| Agricultural Chemistry | Synthesis of chlorpyrifos | Highlighted its role as a precursor in the production of this widely used insecticide. |
Mechanism of Action
The mechanism of action of methyl 3-methylpyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s ester group can undergo hydrolysis, releasing the active carboxylic acid, which then interacts with target proteins or enzymes .
Comparison with Similar Compounds
Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride
- CAS Number : 176977-85-8
- Structure : Chlorine substituent at position 4, methyl ester at position 2.
- This structural variation may influence solubility and stability in synthetic pathways .
Methyl 5-Methylpyridine-2-Carboxylate and Methyl 6-Methylpyridine-2-Carboxylate
- CAS Numbers :
- 5-Methyl isomer: 29681-38-7
- 6-Methyl isomer: 13602-11-4
- Structure : Methyl groups at positions 5 and 6, respectively, with a methyl ester at position 2.
- Key Differences : Positional isomerism alters steric and electronic effects. The 5-methyl derivative may exhibit distinct regioselectivity in reactions, while the 6-methyl isomer could have reduced steric hindrance near the ester group .
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
- Structure : Chlorine at position 3 and trifluoromethyl group at position 5.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical research. The absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .
Methyl 6-[(Methylamino)Methyl]Pyridine-3-Carboxylate Dihydrochloride
- CAS Number : 1909336-84-0
- Structure: Methylamino methyl group at position 6, methyl ester at position 3, and dihydrochloride salt.
- This compound’s applications in drug discovery are highlighted due to its ability to act as a building block for complex molecules .
Comparative Analysis Table
Structural and Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound (electron-donating) contrasts with chloro or trifluoromethyl groups (electron-withdrawing) in analogs, affecting reactivity in nucleophilic substitution or coupling reactions.
- Salt Forms: Hydrochloride salts (e.g., target compound) enhance solubility in polar solvents, whereas non-salt forms (e.g., trifluoromethyl derivative) may require alternative formulation strategies.
- Positional Isomerism : Methyl groups at positions 3, 5, or 6 influence steric interactions and electronic distribution, impacting binding affinity in drug-receptor interactions .
Biological Activity
Methyl 3-methylpyridine-2-carboxylate hydrochloride, a pyridine derivative, has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Methyl 3-methylpyridine-2-carboxylate hydrochloride is characterized by its pyridine ring structure with a carboxylate group and a methyl substituent. The molecular formula is C_8H_10ClN_1O_2, with a molecular weight of approximately 187.62 g/mol. Its structural formula can be represented as follows:
The biological activity of methyl 3-methylpyridine-2-carboxylate hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. The compound can participate in π-π interactions with aromatic residues in proteins, potentially altering their functions. Additionally, it may undergo metabolic transformations that lead to the formation of active metabolites responsible for its biological effects .
Antimicrobial Activity
Research indicates that methyl 3-methylpyridine-2-carboxylate hydrochloride exhibits significant antimicrobial properties. A study evaluating various monomeric alkaloids found that certain pyridine derivatives demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating promising potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
The anticancer properties of methyl 3-methylpyridine-2-carboxylate hydrochloride have also been investigated. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, a derivative of this compound was tested against triple-negative breast cancer (TNBC) cell lines, demonstrating a growth inhibition effect with a GI50 value of approximately 13 µM .
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| MDA-MB-231 (TNBC) | 13 | Minimal Effect |
| MDA-MB-468 (TNBC) | Not reported | Minimal Effect |
| MCF-12A (Non-tumorigenic) | Not applicable | Not affected |
Case Studies
- In Vivo Studies : An in ovo CAM model was utilized to assess the tumor size reduction capabilities of methyl 3-methylpyridine-2-carboxylate hydrochloride derivatives. Results indicated a significant decrease in tumor size compared to controls, suggesting effective antitumor activity .
- Bioconversion Studies : Research involving the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. MAK1 revealed that certain derivatives could be transformed into more biologically active forms, enhancing their potential therapeutic applications .
Q & A
Q. What are the standard methods for synthesizing methyl 3-methylpyridine-2-carboxylate hydrochloride?
The synthesis typically involves esterification of 3-methylpyridine-2-carboxylic acid using methanol under acidic conditions, followed by hydrochlorination. Experimental design should optimize reaction parameters (e.g., temperature, catalyst) to minimize side products like unreacted starting materials or over-esterified derivatives . Safety protocols, such as using fume hoods and protective equipment, are critical due to the corrosive nature of HCl gas .
Q. How can researchers characterize the purity of methyl 3-methylpyridine-2-carboxylate hydrochloride?
Spectrophotometric methods (UV-Vis, IR) and high-performance liquid chromatography (HPLC) are standard for identifying functional groups and quantifying purity. For instance, UV-Vis can detect aromatic π→π* transitions (~260 nm), while IR confirms ester carbonyl stretches (~1720 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion at 185.6 g/mol) .
Q. What safety protocols are essential for handling this compound?
Researchers must use gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be neutralized with sodium bicarbonate before disposal. Contradictions in safety data (e.g., conflicting hazard classifications) require cross-referencing safety sheets from PubChem, ECHA, and lab-specific guidelines .
Advanced Research Questions
Q. How do computational methods improve reaction design for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational modeling to identify optimal catalysts (e.g., H2SO4 vs. p-toluenesulfonic acid) and reaction conditions . This approach shortens development time by 30–50% compared to traditional methods.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR or MS results may arise from impurities or tautomerism. Advanced techniques like 2D NMR (COSY, HSQC) differentiate between structural isomers. For instance, coupling patterns in ¹H NMR can distinguish between methyl groups at position 3 versus other pyridine derivatives . Cross-validation with X-ray crystallography is recommended for ambiguous cases.
Q. How can impurity profiling enhance quality control in pharmaceutical research?
Impurities (e.g., unreacted intermediates or degradation products) are analyzed using HPLC-MS with gradient elution. For example, EP/BP pharmacopeial standards require <0.1% impurities for pharmaceutical-grade compounds. Method validation includes robustness testing against pH, temperature, and mobile-phase variations .
Q. What role does this compound play in developing novel bioactive molecules?
Its pyridine core serves as a scaffold for drug candidates targeting neurotransmitter receptors. Researchers modify the ester or methyl groups to enhance bioavailability. For example, substituting the methyl group with halogens (e.g., Cl, F) improves metabolic stability in CNS-active compounds .
Methodological Tables
Table 1: Key Analytical Parameters for Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
| Parameter | Method | Reference Standard |
|---|---|---|
| Melting Point | DSC | 165–167°C |
| Purity (HPLC) | C18 column, 1 mL/min | EP/BP |
| Stability (pH 7.4) | Accelerated degradation (40°C/75% RH) | ICH Q1A |
Table 2: Computational vs. Experimental Yield Comparison
| Catalyst | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| H2SO4 | 85% | 82% |
| p-TsOH | 92% | 88% |
| Nafion®-SiO2 | 78% | 75% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
